

An In-depth Technical Guide to 4,5-Dibromopyridazin-3(2H)-one

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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromopyridazin-3(2H)-one is a halogenated heterocyclic compound belonging to the pyridazinone family. Its structural framework is a key building block, or synthon, in medicinal and agricultural chemistry. The presence of two bromine atoms on the pyridazinone ring imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. Pyridazinone derivatives have shown a wide range of pharmacological properties, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **4,5-Dibromopyridazin-3(2H)-one**.

Chemical Identity and Properties

The formal IUPAC name for this compound is 4,5-dibromo-1H-pyridazin-6-one. It exists in tautomeric forms, with the pyridazin-3(2H)-one form being prevalent.

Table 1: Physicochemical and Spectroscopic Data for **4,5-Dibromopyridazin-3(2H)-one**

Property	Value	Reference(s)
IUPAC Name	4,5-dibromo-1H-pyridazin-6-one	
Synonyms	4,5-Dibromo-3(2H)-pyridazinone, 4,5-Dibromo-3-pyridazone	[3][4]
CAS Number	5788-58-9	[3][4]
Molecular Formula	C ₄ H ₂ Br ₂ N ₂ O	[3][4]
Molecular Weight	253.88 g/mol	[4]
Appearance	White to light yellow/orange powder or crystal	[1]
Melting Point	218-233 °C (may decompose)	[5]
Density	~2.5 g/cm ³	[5]
InChI Key	AGLQURQNVJVJNB-UHFFFAOYSA-N	[3][4]
SMILES	<chem>C1=NNC(=O)C(=C1Br)Br</chem>	[5]
Mass Spectrum (EI)	Major peaks (m/z): 254 (M ⁺), 173, 145, 94, 66	[3][4]
Infrared (IR) Spectrum	Key absorptions can be found in the NIST Chemistry WebBook database.	[3]

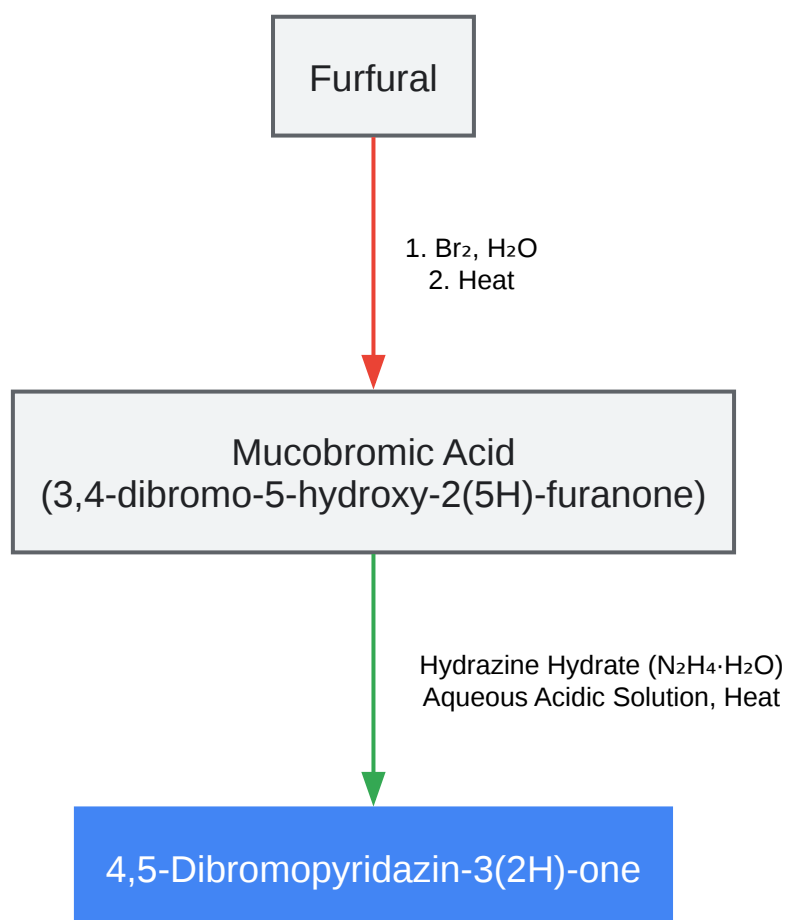
Note: NMR (¹H, ¹³C) spectral data for this specific compound are not readily available in the public domain but can be predicted based on its structure.

Synthesis and Experimental Protocols

The primary synthetic route to 4,5-dihalopyridazin-3(2H)-ones involves the reaction of a corresponding mucohalic acid with hydrazine. For the target compound, this involves the cyclocondensation of mucobromic acid with hydrazine hydrate.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-stage process, starting from a common chemical feedstock, furfural.



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Synthesis pathway from furfural.

Detailed Experimental Protocol: Synthesis of 4,5-Dibromopyridazin-3(2H)-one

This protocol is based on established methods for the synthesis of mucobromic acid and its subsequent conversion to dihalopyridazinones.

Part 1: Synthesis of Mucobromic Acid from Furfural[6]

- **Reaction Setup:** In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, combine 50 g (0.52 mol) of freshly distilled furfural and 500 mL of water.
- **Bromination:** Immerse the flask in an ice bath. While stirring vigorously, add 450 g (2.81 moles) of bromine dropwise via the dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
- **Reflux:** Once the bromine addition is complete, replace the dropping funnel and thermometer with a reflux condenser. Heat the mixture and maintain a gentle boil with continued stirring for 30 minutes.
- **Workup:** Evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator with a water bath temperature of 50-60 °C. Use a cold trap to collect the hydrobromic acid byproduct.
- **Purification:** Cool the solid residue in an ice bath and triturate with 30-50 mL of ice-cold water. If a yellow color persists, add a small amount of aqueous sodium bisulfite solution to decolorize.
- **Isolation:** Collect the crude mucobromic acid by vacuum filtration, washing the solid with two small portions of ice water. The crude product can be further purified by recrystallization from boiling water.

Part 2: Synthesis of **4,5-Dibromopyridazin-3(2H)-one** from Mucobromic Acid

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser, dissolve the synthesized mucobromic acid in a suitable solvent such as an aqueous acidic solution (e.g., dilute HCl or acetic acid).
- **Hydrazine Addition:** Add a molar excess (approximately 1.2 to 1.5 equivalents) of hydrazine hydrate to the solution.
- **Cyclization:** Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

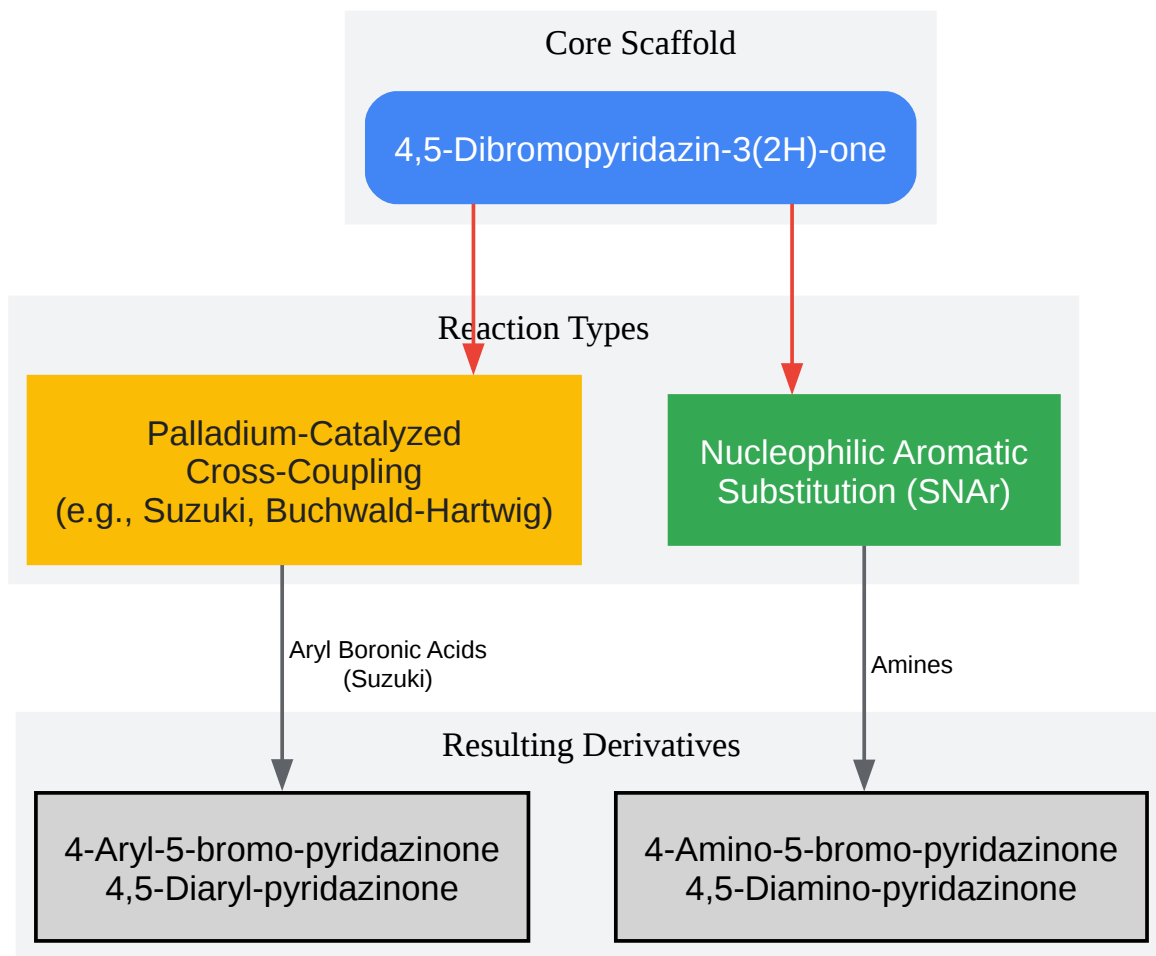
- Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts and hydrazine. The crude **4,5-Dibromopyridazin-3(2H)-one** can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a crystalline solid.

Applications in Drug Discovery and Development

4,5-Dibromopyridazin-3(2H)-one is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for creating libraries of potential drug candidates.^[1] The bromine atoms at the 4 and 5 positions are excellent leaving groups for nucleophilic substitution reactions and act as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse chemical moieties to build complex molecular architectures.

Workflow for Derivative Synthesis

The utility of **4,5-Dibromopyridazin-3(2H)-one** as a synthetic intermediate is illustrated in the following workflow, showcasing its potential for creating diverse derivatives for screening.



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Synthetic utility in generating diverse derivatives.

This strategic functionalization has been employed to synthesize compounds evaluated for various therapeutic targets, including but not limited to:

- **Cardiovascular Agents:** Pyridazinone derivatives have been developed as vasodilators and antihypertensive agents.[2]
- **Oncology:** The scaffold is present in molecules designed as inhibitors of protein kinases, which are crucial targets in cancer therapy.

- Antimicrobial Agents: Functionalized pyridazinones have been investigated for their potential as antibacterial and antifungal compounds.^[1]

Conclusion

4,5-Dibromopyridazin-3(2H)-one is a high-value chemical intermediate with significant applications in the synthesis of bioactive molecules. Its straightforward preparation from readily available starting materials and the versatile reactivity of its dibromo-substitution pattern make it a cornerstone for generating novel chemical entities in drug discovery and agrochemical research. The protocols and data presented in this guide offer a foundational resource for scientists and researchers working with this important heterocyclic scaffold.

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